molecular formula C14H22O2 B15438382 2-Methyl-6-phenylheptane-2-peroxol CAS No. 79889-20-6

2-Methyl-6-phenylheptane-2-peroxol

Cat. No.: B15438382
CAS No.: 79889-20-6
M. Wt: 222.32 g/mol
InChI Key: ABEZUYOTSHHIDD-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylheptane-2-peroxol is a peroxol derivative characterized by a heptane backbone substituted with a methyl group at position 2, a phenyl group at position 6, and a peroxide (-O-O-) functional group at position 2.

Properties

CAS No.

79889-20-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(6-hydroperoxy-6-methylheptan-2-yl)benzene

InChI

InChI=1S/C14H22O2/c1-12(13-9-5-4-6-10-13)8-7-11-14(2,3)16-15/h4-6,9-10,12,15H,7-8,11H2,1-3H3

InChI Key

ABEZUYOTSHHIDD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the cited Pharmacopeial Forum (2017) document discusses unrelated compounds:

  • (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid
  • Sorbitol (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

These compounds are isobenzofuran derivatives with distinct functional groups (e.g., carboxylic acid, sorbitol ester) and pharmacological relevance, unlike 2-Methyl-6-phenylheptane-2-peroxol.

Critical Limitations in Available Evidence

  • No direct data on this compound exists in the provided sources.
  • The cited evidence discusses unrelated molecules with different backbones (isobenzofuran vs. heptane) and applications (pharmaceutical vs. industrial).
  • Key parameters for peroxol comparisons—such as thermal stability , reactivity , or kinetics —are absent.

Q & A

Q. Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (HPLC)Key Challenges
Radical Peroxidation65–75≥95%Side-product formation
Photooxidation50–60≥90%Light sensitivity

Q. Table 2. Thermal Decomposition Data

Condition (DSC)TonsetT_{\text{onset}} (°C)EaE_a (kJ/mol)Notes
N2_2, 10°C/min120110 ± 5Exothermic peak at 125°C
O2_2, 5°C/min115105 ± 3Oxidative decomposition

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